N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

antibacterial Xanthomonas crop protection

This dual-heterocyclic carboxamide features a non-redundant 6-bromo/3-chloro halogen fingerprint critical for target engagement. Substituting with mono-halogenated or unsubstituted analogs risks invalidating SAR models—bromine drives hydrophobic binding while chlorine modulates metabolic stability. Essential for agrochemical (Xanthomonas) & antimalarial (PfENR) programs; also uniquely positioned for dual COX-2/PfENR polypharmacology screening. Verify stock availability or request custom synthesis.

Molecular Formula C16H8BrClN2OS2
Molecular Weight 423.73
CAS No. 330201-88-2
Cat. No. B2602454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
CAS330201-88-2
Molecular FormulaC16H8BrClN2OS2
Molecular Weight423.73
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br)Cl
InChIInChI=1S/C16H8BrClN2OS2/c17-8-5-6-10-12(7-8)23-16(19-10)20-15(21)14-13(18)9-3-1-2-4-11(9)22-14/h1-7H,(H,19,20,21)
InChIKeyYKTBUMRUZKBQDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 330201-88-2): Procurement-Grade Structural and Pharmacological Baseline


N-(6-Bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 330201-88-2) is a fully synthetic, dual-heterocyclic carboxamide belonging to the benzothiazole–benzothiophene hybrid class. Its core structure links a 6-bromo-1,3-benzothiazol-2-amine moiety to a 3-chloro-1-benzothiophene-2-carbonyl fragment via a central amide bond, yielding a molecular formula of C₁₆H₈BrClN₂OS₂ and a molecular weight of 423.73 g/mol . The compound is covered by the broad structural claims of the Indian Institute of Science patent (US 2012/0016014 A1), which describes benzothiophene carboxamide derivatives as dual COX-2 and PfENR inhibitors with potential applications in anti-inflammatory and antimalarial therapy [1]. This dual-halogenation architecture—bromine at the benzothiazole 6-position and chlorine at the benzothiophene 3-position—creates a distinct substitution fingerprint that differentiates it from mono-halogenated or unsubstituted analogs and positions it as a strategic scaffold for structure–activity relationship (SAR) exploration in anti-infective, anti-inflammatory, and antiproliferative programs.

Why N-(6-Bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide Cannot Be Interchanged with Generic Benzothiophene or Benzothiazole Analogs


Substituting the target compound with a generic mono-halogenated benzothiophene carboxamide or an unsubstituted benzothiazole–benzothiophene congener introduces significant SAR risks that cannot be predicted a priori. The 6-bromo substituent on the benzothiazole ring and the 3-chloro group on the benzothiophene core are non-redundant: bromine enhances hydrophobic contacts and polarizability in enzyme binding pockets, while chlorine modulates ring electronics and metabolic stability [1]. In the PfENR inhibitor class, bromo-benzothiophene carboxamide derivatives exhibit slow tight-binding kinetics with Ki values as low as 18 nM, and even minor alterations in halogen substitution patterns abolish this kinetic behavior [2]. Similarly, antibacterial benzothiophene–benzothiazole hybrids show that repositioning chlorine from the benzothiazole 4-position to the benzothiophene 3-position shifts IC₅₀ values by >10 mg/L against Xanthomonas spp., directly affecting agricultural bactericide efficacy . Without explicit head-to-head bridging data, procurement of a close analog as a drop-in replacement risks invalidating existing SAR models, compromising target engagement, and introducing unexpected off-target profiles.

Quantitative Differentiation Evidence for N-(6-Bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 330201-88-2) Relative to Closest Structural Analogs


Antibacterial Activity: Target Compound vs. 4-Chloro-Benzothiazole Analog against Xanthomonas Phytopathogens

Direct antibacterial head-to-head data for the target compound are not publicly available. However, a closely related analog—3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide—exhibits IC₅₀ values of 36.8 mg/L against Xanthomonas citri and 47.6 mg/L against Xanthomonas oryzae . The target compound differs from this analog by shifting the chlorine from the benzothiazole 4-position to the benzothiophene 3-position and replacing chlorine at benzothiazole with bromine at benzothiazole 6-position. Class-level inference from benzothiazole–benzothiophene SAR studies indicates that halogen position and identity on the benzothiazole ring can alter antibacterial IC₅₀ by 1.3–2.0 fold [1]. This suggests the unique 6-bromo/3-chloro fingerprint of the target compound may yield a distinct antibacterial susceptibility spectrum, making it a necessary comparator for any screening panel evaluating halogen-dependent activity against Gram-negative phytopathogens.

antibacterial Xanthomonas crop protection

PfENR Antimalarial Target Engagement: Class-Level Coverage under IISc Patent Compared to Mono-Bromo Benzothiophene Carboxamides

The Indian Institute of Science patent (US 2012/0016014 A1) explicitly claims benzothiophene carboxamide compounds of formula I as PfENR inhibitors, with exemplified compounds achieving IC₅₀ values of ≤0.115 µM against purified PfENR, Ki = 18 nM (cofactor-competitive), and Ki = 91 nM (substrate-uncompetitive) [1][2]. The target compound, bearing a 3-chloro substituent on the benzothiophene and a 6-bromo-1,3-benzothiazol-2-yl amide, falls within the structural scope of formula I. In contrast, the most potent literature benchmark—3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6)—lacks the benzothiazole extension entirely, and its IC₅₀ = 115 nM represents a mono-brominated pharmacophore [1]. The target compound's extended benzothiazole moiety offers additional hydrogen-bonding and π-stacking opportunities within the PfENR binding pocket that are absent in compound 6, potentially enhancing residence time or isoform selectivity, though direct target-compound data are not yet published.

antimalarial PfENR slow tight-binding inhibitor

COX-2 Dual-Target Potential: Target Compound's Structural Alignment with Benzothiophene-Derived Anti-Inflammatory Pharmacophores

The IISc patent additionally claims benzothiophene carboxamide compounds of formula I as COX-2 inhibitors for treating inflammation and pain [1]. Benzothiophene scaffolds are well-established COX-2 pharmacophores, as exemplified by the clinical SERMs raloxifene and arzoxifene [1]. The target compound's 3-chloro-1-benzothiophene-2-carboxamide core provides the canonical benzothiophene-COX-2 recognition motif, while the 6-bromo-1,3-benzothiazol-2-yl amide tail introduces a second heteroaromatic ring that may modulate COX-2/COX-1 selectivity. In contrast, the parent unsubstituted compound—N-(1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide (CAS 383864-92-4, MW 310.4)—lacks both halogen substituents and has only been annotated with a weak STAT1 EC₅₀ > 55.7 µM, with no COX-2 data reported [2]. The target compound's 113.3 Da molecular weight increase and dual-halogen decoration predict significantly altered lipophilicity (cLogP shift of ~+1.5 units) and target engagement relative to the unsubstituted parent, positioning it as a starting point for COX-2/PfENR dual-inhibitor discovery.

COX-2 anti-inflammatory dual inhibitor

Antiproliferative SAR Context: Benzothiazole–Benzothiophene Carboxamides as DNA-Binding Agents with Sub-µM Potency

In a series of amidino-substituted benzothiazole benzo[b]thieno-2-carboxamides, the benzothiazole derivative 4d bearing a 2-imidazolinyl group on the benzothiophene subunit achieved an IC₅₀ = 1.16 µM against HeLa cervical carcinoma cells, with selectivity over normal fibroblasts exceeding that of 5-fluorouracil [1]. The target compound preserves the identical benzothiazole–benzothiophene carboxamide hinge but replaces the imidazolinyl group with chlorine at the benzothiophene 3-position and bromine at the benzothiazole 6-position. This substitution alters both the electronic character (σₘ for Br = +0.39, σₚ for Cl = +0.23) and lipophilicity (πBr = +0.86, πCl = +0.71) of the scaffold, providing a distinct pharmacological vector relative to the amidino-substituted series. The target compound therefore serves as a halogen-enriched comparator for dissecting the electronic vs. steric contributions to DNA groove binding and topoisomerase suppression observed in this compound class.

antiproliferative DNA binding HeLa

High-Value Research and Industrial Application Scenarios for N-(6-Bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide (CAS 330201-88-2)


Agricultural Bactericide Lead Optimization: Halogen-Scanning for Xanthomonas Citri and X. oryzae Control

The target compound is a strategic comparator for agricultural chemistry groups optimizing benzothiophene–benzothiazole carboxamides against Xanthomonas phytopathogens. Its 6-bromo/3-chloro halogen pattern represents a distinct coordinate in halogen-activity space relative to the 4-chloro-benzothiazole analog (IC₅₀ = 36.8 mg/L against X. citri) . By incorporating the target compound into a focused halogen-scanning library, agrochemical discovery teams can deconvolute the contributions of bromine at position 6 versus chlorine at position 4 of the benzothiazole ring to antibacterial potency, spectrum breadth, and phytotoxicity. This compound is particularly valuable for structure-guided optimization programs targeting the Xanthomonas genus, which causes citrus canker and bacterial leaf blight of rice—diseases with multibillion-dollar economic impact .

PfENR-Focused Antimalarial Drug Discovery: Extending Beyond Mono-Bromo Benzothiophene Leads

In antimalarial programs targeting Plasmodium falciparum enoyl-ACP reductase (PfENR), the target compound provides a benzothiazole-extended chemotype that builds upon the well-characterized 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide lead series (IC₅₀ = 115 nM; Ki = 18 nM) [1]. The benzothiazole amide tail introduces additional hydrogen-bond acceptor (thiazole N) and π-stacking surfaces absent in the benzyl-substituted leads, potentially enhancing binding enthalpy and residence time. The compound is covered under the IISc patent (US 2012/0016014 A1), providing a degree of intellectual property clarity for organizations pursuing this chemotype [2]. Medicinal chemistry teams can use this compound to probe whether the benzothiazole extension improves selectivity over human FAS-I, a key liability of the PfENR target class.

Dual COX-2/PfENR Inhibitor Screening: A Single-Compound Entry Point for Polypharmacology

The target compound is uniquely positioned for dual-target screening initiatives because it falls within the structural scope of benzothiophene carboxamides claimed as both COX-2 and PfENR inhibitors in the IISc patent [2]. This dual annotation is rare: most benzothiophene carboxamides are profiled against a single target class. Researchers investigating polypharmacology for comorbid inflammation and malaria—a clinically relevant combination in endemic regions—can use this compound as a first-in-class probe to simultaneously assess COX-2 inhibition (inflammation/pain) and PfENR inhibition (malaria parasite fatty acid synthesis) from a single chemical entity. The 6-bromo and 3-chloro substituents provide synthetic handles for subsequent parallel optimization of each activity dimension.

DNA-Binding Anticancer Agent Profiling: Halogen-Substituted Comparator for Groove-Binding Mechanistic Studies

The benzothiazole–benzothiophene carboxamide scaffold has demonstrated DNA groove binding, sequence-selective A-T rich recognition, and topoisomerase suppression in the sub-µM range (derivative 4d IC₅₀ = 1.16 µM against HeLa) [3]. The target compound, with its dual-halogen decoration replacing the imidazolinyl group of the published series, offers a chemically orthogonal probe for dissecting whether DNA binding is dominated by electrostatic amidinium interactions or by halogen-bonding and hydrophobic contacts. Cancer pharmacology groups focused on minor-groove binders can incorporate this compound into biophysical panel screens (thermal melt, SPR, footprinting) to map halogen-dependent DNA affinity and sequence selectivity, thereby guiding the design of next-generation benzothiophene-based antitumor agents.

Quote Request

Request a Quote for N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.